molecular formula C9H12N2O3 B3189746 (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide CAS No. 350792-26-6

(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide

Cat. No. B3189746
M. Wt: 196.2 g/mol
InChI Key: DXOJUCNAHCVBRU-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For example, the enzymatic synthesis of (S)-(-)-3-(3,4-dihydroxyphenyl)lactic acid, a metabolite with a broad spectrum of pharmacological activities, has been described . Another study reported the conversion of 3,4-Dihydroxyphenyl-L-alanine (L-DOPA) into ®- or (S)-3,4-Dihydroxyphenyllactic acid in Escherichia coli by introducing specific enzymes .

Scientific Research Applications

Synthesis of Novel Compounds

  • This compound is involved in the synthesis of various novel chemical entities. For example, it has been used in the synthesis of β-(3,4-dihydroxyphenyl)-α-hydrox-N-[(R)-(3-phenyl-1-ethyloxyformyl)propyl]propanamide, a complex organic compound with potential applications in chemical research and drug development (Zheng Xiao-hui, 2008).

Anticonvulsant Studies

  • N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, derived from similar structures, have been studied for their anticonvulsant effects. These studies are significant in the context of developing new therapeutic agents for epilepsy and other seizure-related disorders (A. Idris et al., 2011).

Antimicrobial Activity

  • Derivatives of 2-(6-methoxy-2-naphthyl)propionamide, a compound structurally related to (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, have shown significant antibacterial and antifungal activities. This suggests potential for the development of new antimicrobial agents (M. Helal et al., 2013).

Anticancer Activity

  • Novel antioxidants, structurally similar to (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, have shown effectiveness in killing cancer cells without affecting normal tissues. This indicates its potential application in cancer treatment (Anna Kovalchuk et al., 2013).

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5/h1-2,4,6,12-13H,3,10H2,(H2,11,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOJUCNAHCVBRU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)N)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Atlas - CNS Neuroscience & Therapeutics, 2016 - Wiley Online Library
Background Long‐term l‐dihydroxyphenylalanine (l‐ DOPA ) treatment of Parkinson's disease ( PD ) is associated with motor complications known as l‐ DOPA ‐induced dyskinesias ( …
Number of citations: 16 onlinelibrary.wiley.com

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